molecular formula C7H8F6N2O2 B14247623 (2R)-2-{[2,2-Bis(trifluoromethyl)aziridin-1-yl]oxy}propanamide CAS No. 213017-42-6

(2R)-2-{[2,2-Bis(trifluoromethyl)aziridin-1-yl]oxy}propanamide

Cat. No.: B14247623
CAS No.: 213017-42-6
M. Wt: 266.14 g/mol
InChI Key: NQQLWVOELVUOSW-HTPUWGIESA-N
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Description

(2R)-2-{[2,2-Bis(trifluoromethyl)aziridin-1-yl]oxy}propanamide is a synthetic organic compound characterized by the presence of a trifluoromethyl group and an aziridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-{[2,2-Bis(trifluoromethyl)aziridin-1-yl]oxy}propanamide typically involves the reaction of aziridine derivatives with trifluoromethylating agents under controlled conditions. One common method includes the use of trifluoromethyl iodide and a base to introduce the trifluoromethyl group into the aziridine ring. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-{[2,2-Bis(trifluoromethyl)aziridin-1-yl]oxy}propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while substitution reactions can produce a variety of aziridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2R)-2-{[2,2-Bis(trifluoromethyl)aziridin-1-yl]oxy}propanamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. The trifluoromethyl group is known to influence the biological activity of compounds, making this compound a candidate for drug development.

Medicine

In medicine, the compound is explored for its potential therapeutic applications. Its ability to interact with biological targets makes it a promising candidate for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of (2R)-2-{[2,2-Bis(trifluoromethyl)aziridin-1-yl]oxy}propanamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to modulation of their activity. The aziridine ring can undergo ring-opening reactions, which may be crucial for its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • (2R)-2-{[2,2-Bis(trifluoromethyl)aziridin-1-yl]oxy}ethanamide
  • (2R)-2-{[2,2-Bis(trifluoromethyl)aziridin-1-yl]oxy}butanamide

Uniqueness

Compared to similar compounds, (2R)-2-{[2,2-Bis(trifluoromethyl)aziridin-1-yl]oxy}propanamide is unique due to its specific structural configuration, which can influence its reactivity and biological activity. The presence of the trifluoromethyl group and the aziridine ring in a single molecule provides a distinct set of chemical properties that can be leveraged in various applications.

Properties

CAS No.

213017-42-6

Molecular Formula

C7H8F6N2O2

Molecular Weight

266.14 g/mol

IUPAC Name

(2R)-2-[2,2-bis(trifluoromethyl)aziridin-1-yl]oxypropanamide

InChI

InChI=1S/C7H8F6N2O2/c1-3(4(14)16)17-15-2-5(15,6(8,9)10)7(11,12)13/h3H,2H2,1H3,(H2,14,16)/t3-,15?/m1/s1

InChI Key

NQQLWVOELVUOSW-HTPUWGIESA-N

Isomeric SMILES

C[C@H](C(=O)N)ON1CC1(C(F)(F)F)C(F)(F)F

Canonical SMILES

CC(C(=O)N)ON1CC1(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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